Cas no 6656-13-9 (Benzeneethanaminium,4-hydroxy-N,N,N-trimethyl-)
6656-13-9 structure
Product Name:Benzeneethanaminium,4-hydroxy-N,N,N-trimethyl-
Numéro CAS:6656-13-9
Le MF:C11H18NO
Mégawatts:180.266723155975
CID:508564
PubChem ID:23135
Update Time:2025-06-07
Benzeneethanaminium,4-hydroxy-N,N,N-trimethyl- Propriétés chimiques et physiques
Nom et identifiant
-
- Benzeneethanaminium,4-hydroxy-N,N,N-trimethyl-
- 2-(4-Hydroxyphenyl)-N,N,N-trimethylethanaminium
- candicine
- 4-(2-(Dimethylamino)ethyl)phenol hydrochloride
- 4-(2-Dimethylamino-aethyl)-phenol, Hydrochlorid
- 4-(2-dimethylamino-ethyl)-phenol, hydrochloride
- Anhaline hydrochloride
- Candicin (ium)
- EINECS 227-892-6
- Hordenin*HCl
- hordenine hydrochloride
- Hordeninhydrochlorid
- Hordenin-methohydroxyd
- N,N-dimethyltyram
- N,N-Dimethyltyramine hydrochloride
- N-Methyl-hordenin
- Peyocactine hydrochloride
- p-Hordenine hydrochloride
- NCGC00246201-01
- 5V2TJ5H9Z8
- Candicin
- 2-(4-hydroxyphenyl)ethyl-trimethyl-ammonium
- FT-0737753
- 2-(4-hydroxyphenyl)ethyl-trimethyl-azanium;iodide
- cid_15127809
- Q5031710
- AMMONIUM, (p-HYDROXYPHENETHYL)TRIMETHYL-
- CHEBI:3350
- AKOS030573561
- CHEMBL1186075
- E87162
- SMR000386994
- 4-Hydroxy-N,N,N-trimethylbenzeneethanaminium
- 2-(4-hydroxyphenyl)ethyl-trimethylazanium;iodide
- UNII-5V2TJ5H9Z8
- NS00094418
- Benzeneethanaminium, 4-hydroxy-N,N,N-trimethyl-
- SCHEMBL9561478
- [2-(4-hydroxyphenyl)ethyl]trimethylazanium
- BDBM73699
- BRN 4133224
- 2-(4-hydroxyphenyl)ethyl-trimethylammonium;iodide
- DTXSID80901642
- 6656-13-9
- 2-(4-hydroxyphenyl)ethyl-trimethylazanium
- MLS001048976
- 2-(4-hydroxyphenyl)ethyl-trimethyl-ammonium;iodide
- DTXCID50946020
- Benzeneethanaminium, 4-hydroxy-N,N,N-trimethyl-(9CI)
- STL581350
-
- Piscine à noyau: 1S/C11H17NO/c1-12(2,3)9-8-10-4-6-11(13)7-5-10/h4-7H,8-9H2,1-3H3/p+1
- La clé Inchi: PTOJXIKSKSASRB-UHFFFAOYSA-O
- Sourire: OC1C=CC(=CC=1)CC[N+](C)(C)C
Propriétés calculées
- Qualité précise: 215.108
- Masse isotopique unique: 215.108
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 14
- Nombre de liaisons rotatives: 3
- Complexité: 143
- Nombre d'unités de liaison covalente: 2
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 20.2A^2
- Le xlogp3: 2.1
Propriétés expérimentales
- Dense: 0.928 g/mL at 25ºC(lit.)
- Point d'ébullition: 189ºC(lit.)
- Point d'éclair: 163 °F
- Le LogP: 1.64090
Benzeneethanaminium,4-hydroxy-N,N,N-trimethyl- PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| TargetMol Chemicals | TN7064-1 mg |
Candicine |
6656-13-9 | 95.02% | 1mg |
¥ 1,300 | 2023-07-11 | |
| TargetMol Chemicals | TN7064-5 mg |
Candicine |
6656-13-9 | 95.02% | 5mg |
¥ 2,925 | 2023-07-11 | |
| TargetMol Chemicals | TN7064-10 mg |
Candicine |
6656-13-9 | 95.02% | 10mg |
¥ 4,387 | 2023-07-11 | |
| TargetMol Chemicals | TN7064-25 mg |
Candicine |
6656-13-9 | 95.02% | 25mg |
¥ 7,897 | 2023-07-11 | |
| TargetMol Chemicals | TN7064-50 mg |
Candicine |
6656-13-9 | 95.02% | 50mg |
¥ 11,847 | 2023-07-11 | |
| TargetMol Chemicals | TN7064-100 mg |
Candicine |
6656-13-9 | 95.02% | 100MG |
¥ 17,769 | 2023-07-11 | |
| TargetMol Chemicals | TN7064-1mg |
Candicine |
6656-13-9 | 95.02% | 1mg |
¥ 1300 | 2024-07-20 | |
| TargetMol Chemicals | TN7064-5mg |
Candicine |
6656-13-9 | 95.02% | 5mg |
¥ 2920 | 2024-07-20 | |
| TargetMol Chemicals | TN7064-10mg |
Candicine |
6656-13-9 | 95.02% | 10mg |
¥ 4320 | 2024-07-20 | |
| TargetMol Chemicals | TN7064-25mg |
Candicine |
6656-13-9 | 95.02% | 25mg |
¥ 6880 | 2024-07-20 |
Benzeneethanaminium,4-hydroxy-N,N,N-trimethyl- Littérature connexe
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1. UPLC-Q-TOF-MS/MS fingerprinting for rapid identification of the chemical constituents of Ermiao WanGuangli Yan,Di Zou,Aihua Zhang,Yunlong Tan,Hui Sun,Xijun Wang Anal. Methods 2015 7 846
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2. Acridone alkaloids. Part 9. Chemical constituents of Glycosmis citrifolia(Willd.) Lindl. Structures of novel linear pyranoacridones, furoacridones, and other new acridone alkaloidsTian-Shung Wu,Hiroshi Furukawa,Chang-Sheng Kuoh,Kuo-Shih Hsu J. Chem. Soc. Perkin Trans. 1 1983 1681
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Frederick Challenger Q. Rev. Chem. Soc. 1955 9 255
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K. W. Bentley Nat. Prod. Rep. 1988 5 265
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5. Index pages
6656-13-9 (Benzeneethanaminium,4-hydroxy-N,N,N-trimethyl-) Produits connexes
- 6027-24-3(Phenol, 4-[2-(dimethylamino)ethyl]-, hydrobromide)
- 60189-30-2(Phenol, 3-[2-(dimethylamino)ethyl]-, hydrochloride)
- 13062-76-5(N-Methyl-p-tyramine Hydrochloride)
- 6027-23-2(2-(4-Hydroxyphenyl)-N,N-dimethylethylamine Hydrochloride)
- 61186-07-0(Phenol, 4-[2-(methylamino)ethyl]-, hydrobromide)
- 24619-81-6(Benzeneethanaminium,3-hydroxy-N,N,N-trimethyl-, iodide (1:1))
- 539-15-1(Hordenine)
- 62493-39-4(Hordenine)
- 13957-33-0(Benzeneethanaminium,3-hydroxy-N,N,N-trimethyl-)
- 370-98-9(N-Methyl-p-tyramine)
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